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Cat. No.: B3324489 Get Quote

Telaglenastat Hydrochloride Technical Support
Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the common off-target effects of Telaglenastat (CB-

839) Hydrochloride. The information is presented in a question-and-answer format,

supplemented with troubleshooting guides, quantitative data, detailed experimental protocols,

and visualizations to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Telaglenastat (CB-839)?

A1: Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase 1

(GLS1).[1] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to

glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine

for energy production and biosynthesis.[2][3][4] By inhibiting GLS1, Telaglenastat disrupts

cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis.[2][5]

Q2: What are the known molecular off-target effects of Telaglenastat?

A2: Telaglenastat is highly selective for the two splice variants of GLS1, kidney-type (KGA) and

glutaminase C (GAC), over the liver isoform, glutaminase 2 (GLS2).[1] While comprehensive
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screening data against a broad panel of unrelated kinases and other enzymes are not readily

available in the public domain, its high selectivity for GLS1 is a key feature highlighted in

preclinical studies.[3] The primary molecular "off-target" that is well-characterized is its

significantly lower potency against GLS2.

Q3: What are the most common off-target effects observed in a clinical setting (adverse

events)?

A3: In clinical trials, Telaglenastat has been generally well-tolerated.[2][6][7] The most

frequently reported treatment-related adverse events (AEs) are typically mild to moderate

(Grade 1-2) and include:

Fatigue[2][8][9]

Nausea[2][8][9]

Increased Alanine Aminotransferase (ALT)[2][9]

Increased Aspartate Aminotransferase (AST)[2]

Photophobia[2][9]

These systemic effects are considered off-target in that they affect non-tumor tissues. The

elevations in liver enzymes (ALT/AST) are generally laboratory abnormalities and are

monitored during treatment.[2]

Q4: How does the selectivity of Telaglenastat for GLS1 over GLS2 impact its off-target profile?

A4: The selectivity of Telaglenastat for GLS1 is a critical aspect of its safety profile. GLS2, the

isoform less potently inhibited by Telaglenastat, is predominantly expressed in the liver and

plays a role in normal physiological processes.[10] By sparing GLS2, Telaglenastat is thought

to minimize certain toxicities that might arise from non-selective glutaminase inhibition.

Troubleshooting Guides
Issue 1: Unexpectedly high cell viability in in vitro proliferation assays.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10202043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://www.researchgate.net/publication/353385029_A_Phase_I_Dose-Escalation_and_Expansion_Study_of_Telaglenastat_in_Patients_with_Advanced_or_Metastatic_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://www.researchgate.net/publication/353385029_A_Phase_I_Dose-Escalation_and_Expansion_Study_of_Telaglenastat_in_Patients_with_Advanced_or_Metastatic_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://go.drugbank.com/drugs/DB15232
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause 1: Low Glutamine Dependence. The cell line being used may not be highly

dependent on glutamine metabolism for proliferation.

Troubleshooting Tip: Confirm the glutamine dependence of your cell line. This can be done

by culturing cells in glutamine-deprived media and observing the effect on proliferation.

Sensitivity to Telaglenastat has been shown to correlate with a cell line's dependence on

extracellular glutamine.[5]

Possible Cause 2: Insufficient Drug Concentration or Incubation Time. The concentration of

Telaglenastat may be too low, or the treatment duration too short to elicit an anti-proliferative

effect.

Troubleshooting Tip: Perform a dose-response and time-course experiment to determine

the optimal concentration and duration for your specific cell line. IC50 values can vary

significantly between cell lines.

Possible Cause 3: Metabolic Reprogramming. Cancer cells can adapt their metabolic

pathways to overcome the inhibition of a single enzyme.

Troubleshooting Tip: Consider combination therapies. Preclinical studies have shown that

combining Telaglenastat with inhibitors of other metabolic pathways (e.g., glycolysis

inhibitors) can have synergistic effects.[3][11]

Issue 2: Inconsistent results in glutaminase activity assays.

Possible Cause 1: Assay Conditions. The conditions of the coupled enzymatic assay, such

as enzyme and substrate concentrations, can affect the results.

Troubleshooting Tip: Optimize the assay conditions as described in the experimental

protocols section. Ensure that the glutamate dehydrogenase (GDH) used in the coupled

reaction is not rate-limiting.

Possible Cause 2: Drug-Enzyme Dissociation. Telaglenastat has a slow dissociation from

GLS1.[2] Preparation of cell or tissue lysates under certain conditions can cause the drug to

dissociate, leading to an underestimation of its inhibitory effect.
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Troubleshooting Tip: Use a lysis buffer with high salt and low phosphate concentrations to

preserve the Telaglenastat-GLS1 complex during sample preparation for activity

measurements.[2]

Quantitative Data
Table 1: In Vitro Potency of Telaglenastat (CB-839)

Target Assay System IC50 Reference

GLS1 (KGA/GAC
splice variants)

Recombinant
Human GAC

24 nM
Calithera
Biosciences

Endogenous GLS1
Mouse Kidney

Homogenate
23 nM [1]

Endogenous GLS1
Mouse Brain

Homogenate
28 nM [1]

| GLS2 | Not specified | > 5,000 nM | Calithera Biosciences |

Table 2: Common Treatment-Related Adverse Events (Any Grade) from a Phase I Study

Adverse Event Frequency Reference

Fatigue 23% [2][8]

Nausea 19% [2][8]

ALT Increased 17% [2]

AST Increased 13% [2]

| Photophobia | 11% |[2] |

Experimental Protocols
1. Biochemical Glutaminase (GLS) Activity Assay
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This protocol is based on a coupled enzymatic assay that measures the production of

glutamate.

Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then

converts glutamate to α-ketoglutarate, in a reaction that reduces NADP+ to NADPH. The

increase in NADPH is monitored by fluorescence.

Materials:

Recombinant human GAC (rHu-GAC)

Telaglenastat (CB-839)

L-Glutamine

Glutamate Dehydrogenase (GDH)

NADP+

Assay Buffer (e.g., Tris-based buffer at physiological pH)

384-well microplate

Fluorescence plate reader (Ex340/Em460 nm)

Procedure:

Prepare a 3x solution of rHu-GAC in assay buffer.

Prepare a 3x solution of GDH in assay buffer.

Prepare a 3x substrate solution containing NADP+ and glutamine in assay buffer.

Serially dilute Telaglenastat in DMSO, and then further dilute in assay buffer.

In a 384-well plate, add 5 µL of the Telaglenastat dilution (or DMSO vehicle control).

Add 5 µL of the rHu-GAC solution and incubate for a pre-determined time (e.g., 60

minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding 5 µL of the GDH solution followed immediately by 5 µL of

the substrate solution.

Immediately begin monitoring the increase in fluorescence at Ex340/Em460 nm every

minute for 15-30 minutes.

Convert the rate of fluorescence increase to NADPH concentration using a standard

curve.

Calculate the percent inhibition for each Telaglenastat concentration relative to the DMSO

control and determine the IC50 value.

2. Cellular Proliferation Assay (CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on the

quantification of ATP, which is an indicator of metabolically active cells.

Materials:

Cancer cell line of interest

Complete culture medium

Telaglenastat (CB-839)

96-well clear bottom, opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Telaglenastat in complete culture medium.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the existing medium from the cells and add the medium containing the various

concentrations of Telaglenastat (or vehicle control).

Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent viability relative to the vehicle control and determine the IC50 value.
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Caption: On-target pathway of Telaglenastat action.
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Caption: General workflow for assessing off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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